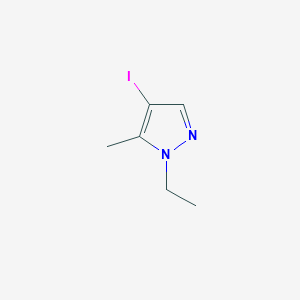

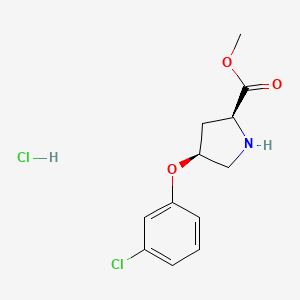

![molecular formula C8H6N4 B1421082 3-Methyl-3H-imidazo[4,5-b]pyridin-6-carbonitril CAS No. 1186310-93-9](/img/structure/B1421082.png)

3-Methyl-3H-imidazo[4,5-b]pyridin-6-carbonitril

Übersicht

Beschreibung

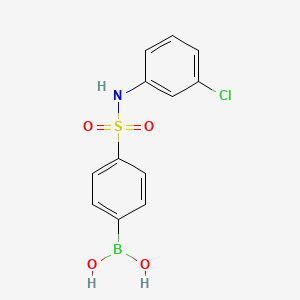

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a chemical compound with the empirical formula C8H6N4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is represented by the SMILES stringCn1cnc2cc(cnc12)C#N . The InChI key for this compound is SRIALOFVTNQJFU-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a solid substance . Its molecular weight is 158.16 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von „3-Methyl-3H-imidazo[4,5-b]pyridin-6-carbonitril“

„this compound“ ist eine Verbindung mit einem kondensierten Imidazopyridin-Heterocyclensystem, das aufgrund seiner strukturellen Ähnlichkeit mit Purinen in verschiedenen Bereichen der wissenschaftlichen Forschung Potenzial gezeigt hat. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen wissenschaftlichen Bereichen.

Modulation des Zentralnervensystems (ZNS): Diese Verbindung wurde als positiver allosterischer Modulator des GABA A-Rezeptors identifiziert . Sie kann die inhibitorischen Wirkungen von GABA verstärken, was potenziell therapeutische Vorteile bei ZNS-Erkrankungen wie Angstzuständen, Schlaflosigkeit und Epilepsie bietet.

Gastrointestinale Therapeutika: Als Teil der Klasse der Protonenpumpenhemmer (PPI) kann dieses Molekül die Magensäureproduktion reduzieren, was es wertvoll für die Behandlung von Erkrankungen wie gastroösophagealem Reflux (GERD) und Magengeschwüren macht .

Onkologie: Die Fähigkeit dieser Verbindung, zelluläre Pfade zu beeinflussen, die für die Funktion von Krebszellen entscheidend sind, macht sie zu einem Kandidaten für Antikrebsmedikamente. Sie könnte verwendet werden, um spezifische Pfade zu zielen, die an Tumorwachstum und Metastasierung beteiligt sind .

Entzündungshemmende Mittel: Imidazopyridine, einschließlich dieses Derivats, haben NSAID-ähnliche Eigenschaften gezeigt, was auf ihre Verwendung bei der Behandlung von Entzündungen und Schmerzen im Zusammenhang mit verschiedenen Krankheiten hindeutet .

Anti-mikrobielle Aktivität: Kürzliche Studien haben das antimikrobielle Potenzial von Imidazopyridin-Derivaten untersucht. Diese Verbindung könnte zur Entwicklung neuer Antibiotika oder Antimykotika führen .

Behandlung von Stoffwechselerkrankungen: Verbindungen wie this compound können Enzyme beeinflussen, die am Kohlenhydratstoffwechsel beteiligt sind, was bei der Behandlung von Stoffwechselstörungen wie Diabetes von Vorteil sein kann .

Aromatase-Inhibition: Diese Verbindung wurde als potenzieller Aromatase-Inhibitor identifiziert, der für hormonabhängige Krebserkrankungen wie Brustkrebs entscheidend ist. Sie könnte dazu beitragen, den Östrogenspiegel zu senken und das Wachstum bestimmter Krebszellen zu verlangsamen .

Synthetische Chemie: Die Verbindung dient als Baustein in der synthetischen Chemie zur Herstellung verschiedener Imidazopyridin-Derivate. Ihre Reaktivität und ihre strukturellen Eigenschaften machen sie zu einem wertvollen Vorläufer in der medizinischen Chemie zur Entwicklung neuer Therapeutika .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors .

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazopyridines have been noted to influence many cellular pathways necessary for the proper functioning of various biological systems .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been associated with various therapeutic effects .

Action Environment

It’s worth noting that the design and synthesis of bioisosteres, including imidazopyridine derivatives, is an important part of medicinal chemistry and drug discovery .

Biochemische Analyse

Biochemical Properties

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to modulate the activity of enzymes involved in carbohydrate metabolism and signal transduction pathways . The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby altering the enzyme’s conformation and activity.

Cellular Effects

The effects of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the NF-kappaB pathway, which plays a crucial role in immune response and inflammation . Additionally, the compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can also influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s biological activity.

Metabolic Pathways

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Its involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its biological activity and effectiveness, as it needs to reach its target sites to exert its effects.

Subcellular Localization

The subcellular localization of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-methylimidazo[4,5-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-12-5-11-7-2-6(3-9)4-10-8(7)12/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIALOFVTNQJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674118 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1186310-93-9 | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

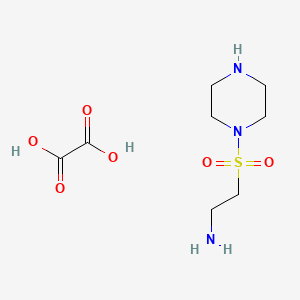

![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)

![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)

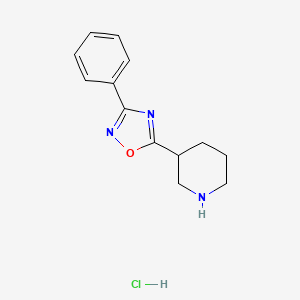

![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)